molecular formula C9H17N7O2 B5882598 2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide

2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide

Cat. No. B5882598
M. Wt: 255.28 g/mol
InChI Key: XJSGQPLMFQPPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as HATU, which is an abbreviation for its full chemical name. HATU is a coupling reagent that is widely used in organic synthesis to facilitate peptide bond formation.

Mechanism of Action

The mechanism of action of HATU involves the activation of carboxylic acids through the formation of an O-acylisourea intermediate. This intermediate is highly reactive and readily reacts with amino groups to form peptide bonds. HATU is a highly efficient coupling reagent due to its ability to form stable intermediates and facilitate the reaction between carboxylic acids and amino groups.
Biochemical and Physiological Effects:
HATU has no known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. However, the use of HATU in organic synthesis has led to the development of new bioactive molecules with potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using HATU in lab experiments include its high efficiency, low cost, and ease of use. HATU is also highly soluble in organic solvents, making it suitable for use in a wide range of reaction conditions. However, HATU is highly reactive and can react with water and other nucleophiles, leading to unwanted side reactions. HATU can also be toxic and should be handled with care.

Future Directions

There are several future directions for the use of HATU in scientific research. One potential application is in the synthesis of new bioactive molecules with therapeutic potential. HATU can also be used in the development of new synthetic methods for peptide and protein synthesis. Additionally, the use of HATU in combination with other coupling reagents may lead to the development of more efficient and selective peptide coupling methods.

Synthesis Methods

The synthesis of HATU involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazin-2-ol with N-hydroxyethylformamide in the presence of a dehydrating agent such as triethylamine. The reaction results in the formation of HATU, which is a white crystalline solid with a melting point of 182-184°C.

Scientific Research Applications

HATU has found widespread use in scientific research, particularly in the field of organic synthesis. HATU is a highly efficient coupling reagent that facilitates peptide bond formation between amino acids, making it a valuable tool in the synthesis of peptides and proteins. HATU is also used in the synthesis of other bioactive molecules such as nucleoside analogs, glycopeptides, and peptidomimetics.

properties

IUPAC Name

2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N7O2/c1-15(2)7-11-8(16(3)4)13-9(12-7)18-5-6(10)14-17/h17H,5H2,1-4H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSGQPLMFQPPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OCC(=NO)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)OC/C(=N/O)/N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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